(3-Bromo-2-iodophenyl)methanol

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Researchers pursuing sequential aryl functionalization face bottlenecks with mono-halogenated building blocks requiring extra protection steps. (3-Bromo-2-iodophenyl)methanol offers a predictable reactivity gradient: the ortho C-I bond couples first under mild conditions, leaving the meta C-Br intact for a second transformation. • Enables one-pot sequential cross-coupling for macrocycle assembly (e.g., MCL-1 inhibitors) • Benzylic -OH serves as linker or polymerization initiation point • Single-scaffold SAR library diversification-more efficient than parallel mono-halogenated analog synthesis. Ideal for medicinal chemistry and agrochemical discovery.

Molecular Formula C7H6BrIO
Molecular Weight 312.93 g/mol
Cat. No. B8064291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-iodophenyl)methanol
Molecular FormulaC7H6BrIO
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)I)CO
InChIInChI=1S/C7H6BrIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
InChIKeyLXHZFEXYXUTRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3-Bromo-2-iodophenyl)methanol


(3-Bromo-2-iodophenyl)methanol (CAS 1261571-03-2) is a bishalogenated benzyl alcohol derivative . Its structure features an iodine substituent ortho to the methanol group and a bromine substituent meta to it, creating a bifunctional aryl scaffold with distinct carbon–halogen bond reactivities . This pattern enables sequential chemoselective cross-coupling strategies indispensable for constructing complex molecular architectures in medicinal chemistry and agrochemical research .

Why (3-Bromo-2-iodophenyl)methanol Cannot Be Replaced


Substituting (3-bromo-2-iodophenyl)methanol with a mono-halogenated analog like (2-iodophenyl)methanol or a regioisomer like (2-bromo-3-iodophenyl)methanol introduces significant synthetic limitations. Mono-halogenated variants permit only a single cross-coupling event, necessitating additional functional group interconversion steps to achieve the same scaffold complexity accessible in one pot from the bishalogenated building block . Regioisomers exhibit different steric and electronic environments around each halogen, altering the kinetics and chemoselectivity of sequential functionalization. The ortho-iodo, meta-bromo arrangement in the target compound provides a predictable, documented gradient of oxidative addition rates, where the C–I bond reacts first under mild conditions, leaving the C–Br handle intact for a subsequent transformation . This reliability is not guaranteed for other substitution patterns and must be empirically validated for each regioisomer.

Evidence for (3-Bromo-2-iodophenyl)methanol Selection


Predicted Properties vs. Regioisomer

While experimental data for (2-Bromo-3-iodophenyl)methanol (CAS 1261644-21-6) remains scarce in the primary literature, its predicted physicochemical profile differs from the target compound. The regioisomeric arrangement alters molecular properties relevant to formulation and handling. For the target compound, predicted values are a density of 2.211±0.06 g/cm³, a boiling point of 351.3±27.0 °C, and a LogP of 2.4 . A comparison of these predicted properties is shown below. These differences can influence solubility, chromatography purification, and long-term storage protocols . The target compound's specific profile should be used for method development, not generic averages for the dihalogenated class.

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Chemoselective Cross-Coupling of Bromo(iodo)arenes

The primary synthetic advantage of (3-bromo-2-iodophenyl)methanol over mono-halogenated benzyl alcohols is its ability to undergo sequential, chemoselective cross-coupling. This is enabled by the inherent difference in bond dissociation energies and oxidative addition rates of C–I versus C–Br bonds. A study on Ni/photoredox dual catalysis demonstrated that bromo(iodo)arenes, a class to which the target compound belongs, can undergo selective C–C bond formation at the iodine-bearing carbon . This 'haloselective' coupling is achieved in high yields and with excellent functional group tolerance, including protic groups like the benzylic alcohol . A subsequent Ni-catalyzed cross-electrophile coupling (XEC) study further confirmed the excellent C(sp2)–I selectivity for bromo(iodo)arenes, simplifying the synthesis of medicinally relevant compounds . Mono-halogenated analogs cannot provide this sequential diversification without additional synthetic steps.

Synthetic Methodology Cross-Coupling Chemoselectivity

Key Intermediate for MCL-1 Inhibitor Synthesis

The compound (2-bromo-3-iodophenyl)methanol, a naming variant of the target molecule, has been explicitly utilized as a key intermediate in the synthesis of macrocyclic indole-based MCL-1 inhibitors, as detailed in patent CN110845520B . In the disclosed synthesis, this building block was efficiently converted to 2-bromo-3-iodobenzaldehyde using manganese(IV) oxide in dichloromethane, achieving a 91% yield . This aldehyde intermediate is crucial for constructing the macrocyclic core. This demonstrates a specific, high-yielding transformation where the bishalogenated phenylmethanol scaffold directly enables access to a complex, biologically relevant chemotype. A simple mono-halogenated analog would require additional steps to introduce the second halogen handle, dramatically lowering the overall synthetic efficiency.

Medicinal Chemistry Oncology Macrocyclic Inhibitors

C–I vs. C–Br Bond Reactivity

The foundation for the chemoselective transformations of (3-bromo-2-iodophenyl)methanol lies in the distinct bond dissociation energies (BDEs) of its carbon–halogen bonds. The C–I bond (approximately 57 kcal/mol) is significantly weaker than the C–Br bond (approximately 71 kcal/mol) . This 14 kcal/mol difference is a fundamental thermodynamic driver that allows for the selective oxidative addition of the C–I bond to a palladium or nickel catalyst under mild conditions . In contrast, a compound with two identical halogens (e.g., a dibromo analog) would suffer from statistical product mixtures in a monofunctionalization event. This intrinsic property is not a variable of the synthetic protocol but a fixed molecular characteristic that must be selected during procurement.

Physical Organic Chemistry Bond Dissociation Energy Reaction Selectivity

Applications of (3-Bromo-2-iodophenyl)methanol


Convergent Synthesis of Macrocyclic Inhibitors

The bishalogenated scaffold of (3-bromo-2-iodophenyl)methanol is ideally suited for convergent macrocycle assembly. The benzylic alcohol can serve as a linker attachment point, while the iodine and bromine atoms enable two sequential, chemoselective cross-couplings to introduce distinct molecular fragments. This strategy was demonstrated in the synthesis of MCL-1 inhibitor candidates, where the target compound was first oxidized to the aldehyde and then subjected to successive coupling reactions . This one-scaffold, multi-diversification approach is highly valuable for structure–activity relationship (SAR) studies.

Radiolabeling and Molecular Imaging Probes

The presence of an iodine atom is a critical advantage for radiolabeling applications. The ortho-iodo substituent can be utilized for radioiodination (e.g., ¹²⁵I, ¹³¹I) to create imaging probes, while the orthogonal bromine handle can be used to attach targeting vectors or modify pharmacokinetic properties. This dual functionality, enabled by the specific substitution pattern, is supported by the well-established chemoselective reactivity of bromo(iodo)arenes and offers a distinct advantage over mono-iodinated building blocks that lack a second synthetic handle.

Agrochemical Diversification by Sequential Cross-Coupling

In agrochemical discovery, rapid diversification of a core scaffold is essential for optimizing potency, selectivity, and environmental fate. (3-Bromo-2-iodophenyl)methanol provides a single building block that can be converted into a library of analogs through iterative, chemoselective Suzuki–Miyaura couplings. This is more efficient than parallel synthesis using multiple mono-halogenated building blocks, which would require separate stock solutions, different reaction conditions, and more complex logistics. The class-level chemoselectivity data support this application .

Asymmetric Dendrimer Construction

The orthogonal reactivity of the C–I and C–Br bonds in (3-bromo-2-iodophenyl)methanol makes it a valuable building block for the precise construction of asymmetric dendrimers or functional polymers. The benzylic alcohol can initiate polymerization or serve as a branching point, while the sequential coupling allows for the site-specific introduction of different functional units without protecting group chemistry. This is a capability not offered by symmetrical dibromo or diiodo analogs.

Technical Documentation Hub

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